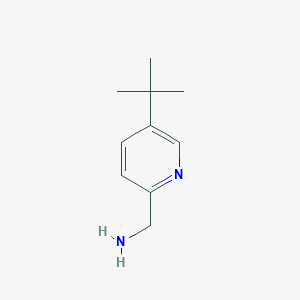
(5-(tert-Butyl)pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(tert-Butyl)pyridin-2-yl)methanamine is an organic compound with the molecular formula C10H16N2 It is a derivative of pyridine, featuring a tert-butyl group at the 5-position and a methanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(tert-Butyl)pyridin-2-yl)methanamine typically involves the condensation reaction between 5-(tert-butyl)pyridine and formaldehyde, followed by reduction. The reaction is carried out under ambient temperature conditions using methanol as a solvent and magnesium sulfate as a drying agent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation and reduction reactions. The process is optimized for yield and purity, ensuring the compound meets industrial standards for research and application.
Chemical Reactions Analysis
Types of Reactions
(5-(tert-Butyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the methanamine group to other functional groups.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(5-(tert-Butyl)pyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5-(tert-Butyl)pyridin-2-yl)methanamine involves its interaction with various molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
(5-Methylpyridin-2-yl)methanamine: Similar structure but with a methyl group instead of a tert-butyl group.
(5-Ethylpyridin-2-yl)methanamine: Features an ethyl group at the 5-position.
(5-Phenylpyridin-2-yl)methanamine: Contains a phenyl group at the 5-position.
Uniqueness
(5-(tert-Butyl)pyridin-2-yl)methanamine is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical reactivity and steric properties. This makes it a valuable compound for studying steric effects in chemical reactions and interactions.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
(5-tert-butylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)8-4-5-9(6-11)12-7-8/h4-5,7H,6,11H2,1-3H3 |
InChI Key |
YUBPSHPJTXQZQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















